molecular formula C7H10F3NO2 B1467105 [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol CAS No. 915390-63-5

[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol

Cat. No. B1467105
M. Wt: 197.15 g/mol
InChI Key: MEEBWZOCZXDKOC-UHFFFAOYSA-N
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Patent
US07585886B2

Procedure details

TBAF was added to a THF solution of 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-(trifluoroacetyl)pyrrolidine and stirred overnight at room temperature. Thereafter, its work-up and purification were carried out in the standard method to obtain [1-(trifluoroacetyl)pyrrolidin-3-yl]methanol. EP: 198.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-(trifluoroacetyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Si]([O:26][CH2:27][CH:28]1[CH2:32][CH2:31][N:30]([C:33](=[O:38])[C:34]([F:37])([F:36])[F:35])[CH2:29]1)(C(C)(C)C)(C)C>C1COCC1>[F:37][C:34]([F:35])([F:36])[C:33]([N:30]1[CH2:31][CH2:32][CH:28]([CH2:27][OH:26])[CH2:29]1)=[O:38] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-(trifluoroacetyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CN(CC1)C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, its work-up and purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)N1CC(CC1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.